Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Research has explored the synthesis of functionalized pyridines and their reactions, demonstrating unexpected routes to benzylidenebis derivatives and fused systems through reactions with benzylidenemalononitriles and α-cyanoacrylic esters, highlighting the compound's role in facilitating diverse synthetic pathways (Mekheimer, Mohamed, & Sadek, 1997).
- Liquid Crystal Formation : Studies on the effect of lateral substitution on the stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding have been conducted. The research indicates the compound's utility in creating complex liquid crystal structures with potential applications in display technologies and materials science (Naoum, Fahmi, & Almllal, 2010).
- Molecular and Crystal Structures : Investigations into the molecular and crystal structures of related piperidine derivatives have revealed insights into the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing, offering potential applications in crystal engineering and materials science (Kuleshova & Khrustalev, 2000).
Applications in Materials Science
- Hyperbranched Aromatic Polyamide Synthesis : Research on the thermal polymerization of derivatives similar to Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate has led to the creation of hyperbranched aromatic polyamides with implications for high-performance materials used in various industrial applications (Yang, Jikei, & Kakimoto, 1999).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their wide presence in pharmaceuticals .
Result of Action
As a piperidine derivative, it’s likely to have diverse effects depending on the specific targets and pathways it interacts with .
Properties
IUPAC Name |
methyl 4-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-2-3-17(13-21)25-16-8-10-20-11-9-16/h4-11,17H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXWIBFPVXAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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